Pancreatic Carcinogenic Selectivity: OBOB vs. Symmetric Bis(2-oxobutyl)amine (BOB) in the Syrian Hamster Model
In the sole published direct comparative carcinogenicity study, a single subcutaneous injection of OBOB produced a greater pancreatic carcinogenic effect than an equimolar dose of the symmetric analog BOB. Critically, the primary target tissue of BOB was the liver, whereas OBOB's carcinogenic action was predominantly directed at the pancreas [1]. Both compounds, like HPOP, can theoretically cyclize to form structures resembling hexose sugars, a property hypothesized to confer pancreatic affinity; however, the divergence in actual organotropism between OBOB and BOB indicates that factors beyond cyclization capacity—specifically the asymmetric chain-length composition—govern ultimate tissue selectivity [1].
| Evidence Dimension | Primary target organ for carcinogenesis after single subcutaneous injection in Syrian golden hamsters |
|---|---|
| Target Compound Data | OBOB: Greater pancreatic carcinogenic effect; pancreas is the primary target organ |
| Comparator Or Baseline | BOB (N-nitrosobis(2-oxobutyl)amine): Primary target organ is the liver; lower pancreatic carcinogenic effect |
| Quantified Difference | OBOB > BOB for pancreatic carcinogenicity (exact incidence percentages not publicly available from abstract; full-text tables required for precise quantification). BOB liver > pancreas; OBOB pancreas > liver. |
| Conditions | Syrian golden hamsters; single subcutaneous injection; model described in Cancer Letters 1981, 12(3):223-229 |
Why This Matters
For researchers establishing a pancreatic carcinogenesis model, OBOB provides a superior pancreas-directed neoplastic response compared to BOB, which would primarily model hepatic carcinogenesis—making OBOB the appropriate procurement choice when pancreatic tumor induction is the experimental endpoint.
- [1] Pour PM, Raha CR. Pancreatic carcinogenic effect of N-nitrosobis(2-oxobutyl)amine and N-nitroso(2-oxobutyl)(2-oxopropyl)amine in Syrian hamster. Cancer Lett. 1981 Apr;12(3):223-229. DOI: 10.1016/0304-3835(81)90072-0. PMID: 7260892. View Source
